molecular formula C19H19N3O2 B11009895 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B11009895
M. Wt: 321.4 g/mol
InChI Key: DSOJUSHRLJJUAA-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is a complex organic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenyl group. The pyridine moiety is then attached through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The oxazole and pyridine rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, modulate receptor function, or interfere with cellular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4,5-dihydrooxazol-2-yl)pyridine: Similar in structure but lacks the phenyl group on the oxazole ring.

    5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole: Contains a fluorophenyl group, adding different electronic properties.

    2-(4-ethyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol:

Uniqueness

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is unique due to its combination of oxazole and pyridine rings with a propanamide linkage. This structure provides a versatile platform for chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C19H19N3O2/c23-18(21-13-11-16-8-4-5-12-20-16)9-10-19-22-14-17(24-19)15-6-2-1-3-7-15/h1-8,12,14H,9-11,13H2,(H,21,23)

InChI Key

DSOJUSHRLJJUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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